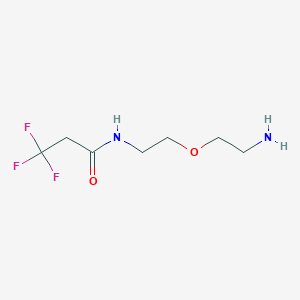
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is an organic compound with a complex structure that includes an aminoethoxy group and a trifluoropropanamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide typically involves multiple steps. One common method starts with the reaction of triethylene glycol monobenzyl ether with p-toluenesulfonyl chloride to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate. This intermediate is then reacted with sodium azide to produce 2-[2-(azidoethoxy)ethoxy]ethyl-4-methylbenzenesulfonate. Finally, catalytic hydrogenation is used to reduce the azide group to an amino group, yielding 2-[2-(2-aminoethoxy)ethoxy]ethanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient purification techniques and the minimization of waste are crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoropropanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the trifluoropropanamide group can enhance the compound’s stability and bioavailability. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: A related compound with similar aminoethoxy functionality but lacking the trifluoropropanamide group.
N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine: Another similar compound used in bioconjugation and drug delivery.
Uniqueness
N-(2-(2-Aminoethoxy)ethyl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide group, which imparts distinct chemical properties such as increased stability and bioavailability. This makes it particularly valuable in applications where these properties are desired .
Eigenschaften
Molekularformel |
C7H13F3N2O2 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
N-[2-(2-aminoethoxy)ethyl]-3,3,3-trifluoropropanamide |
InChI |
InChI=1S/C7H13F3N2O2/c8-7(9,10)5-6(13)12-2-4-14-3-1-11/h1-5,11H2,(H,12,13) |
InChI-Schlüssel |
CWXVFSSLXVOFDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCNC(=O)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


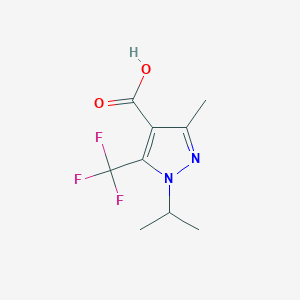
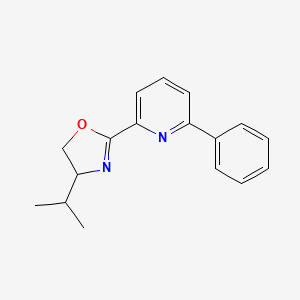

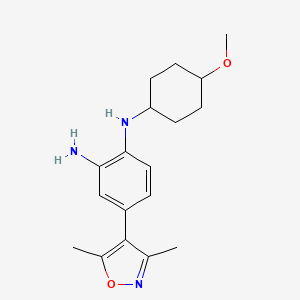
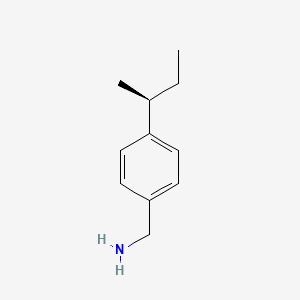
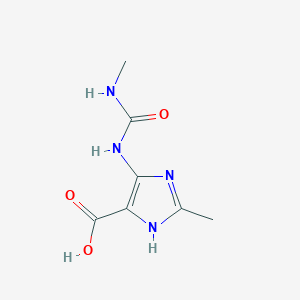
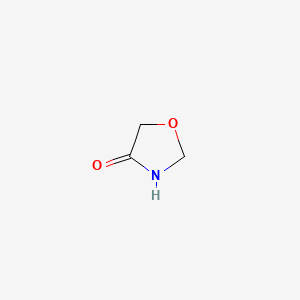
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
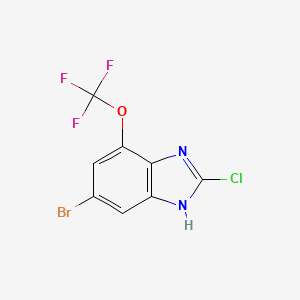

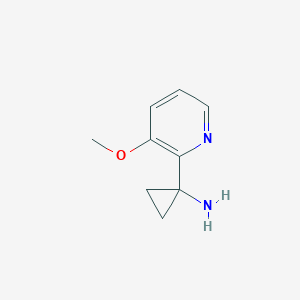
![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
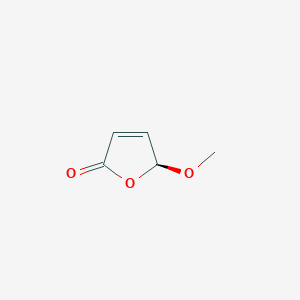
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
